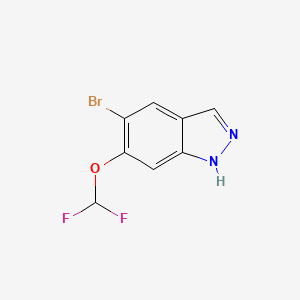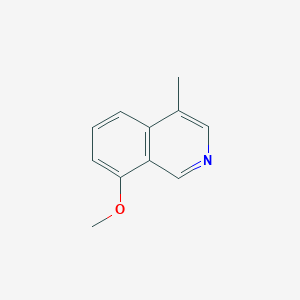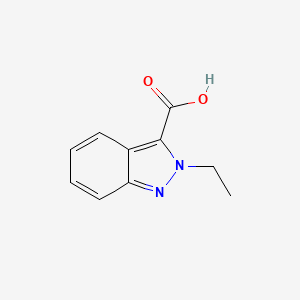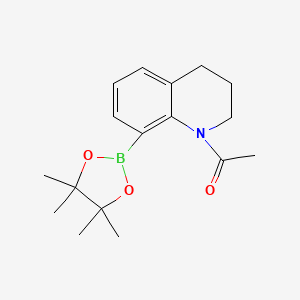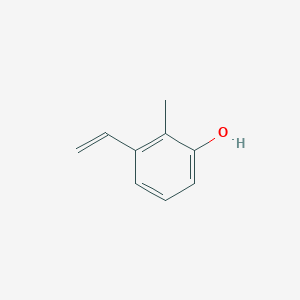
2-Methyl-3-vinylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-vinylphenol is an organic compound belonging to the class of phenols It is characterized by a hydroxyl group (-OH) attached to an aromatic ring, which also contains a vinyl group (-CH=CH2) and a methyl group (-CH3)
準備方法
Synthetic Routes and Reaction Conditions: 2-Methyl-3-vinylphenol can be synthesized through various methods. One common approach involves the ethenolysis of cardanol, a natural oil derived from cashew nut shell liquid. This process converts cardanol to 3-non-8-enylphenol, followed by isomerizing ethenolysis to yield 3-vinylphenol . The reaction typically employs dichloromethane (DCM) as a solvent, although greener alternatives like 2-methyl tetrahydrofuran can also be used .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that optimize yield and minimize waste. The use of catalysts, such as iron porphyrin, can enhance the efficiency of the hydroxyamination step, leading to higher yields of the desired product .
化学反応の分析
Types of Reactions: 2-Methyl-3-vinylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are frequently employed.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Ethyl-substituted phenols.
Substitution: Halogenated phenols and other substituted derivatives.
科学的研究の応用
2-Methyl-3-vinylphenol has a wide range of applications in scientific research:
作用機序
The mechanism by which 2-Methyl-3-vinylphenol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to the ability of the phenolic hydroxyl group to scavenge reactive oxygen species (ROS), thereby preventing oxidative damage . Additionally, the vinyl group can participate in polymerization reactions, contributing to the formation of complex polymeric structures.
類似化合物との比較
3-Vinylphenol: Lacks the methyl group, making it less hydrophobic.
2-Methylphenol (o-Cresol): Lacks the vinyl group, resulting in different reactivity.
4-Methylphenol (p-Cresol): The methyl group is positioned differently, affecting its chemical behavior.
Uniqueness: 2-Methyl-3-vinylphenol is unique due to the presence of both a vinyl group and a methyl group on the aromatic ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C9H10O |
|---|---|
分子量 |
134.17 g/mol |
IUPAC名 |
3-ethenyl-2-methylphenol |
InChI |
InChI=1S/C9H10O/c1-3-8-5-4-6-9(10)7(8)2/h3-6,10H,1H2,2H3 |
InChIキー |
WOOIWZFSSZZIDE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


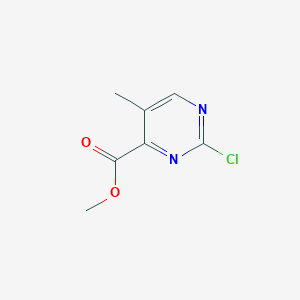
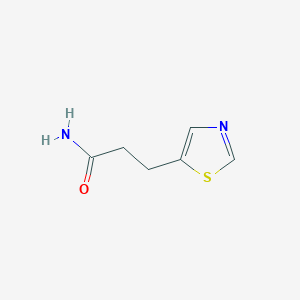
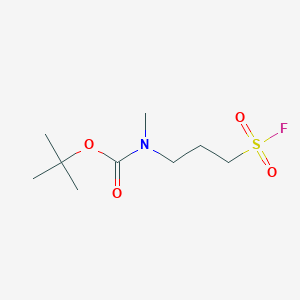
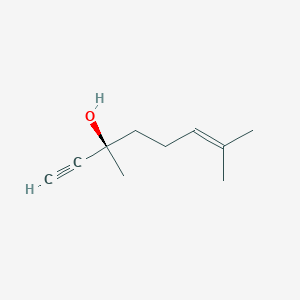



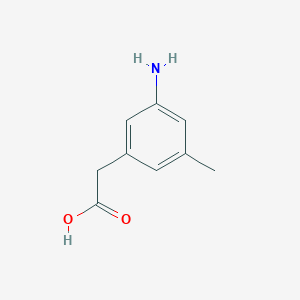
![3,6-Dichloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12966687.png)
